Ether, o-tolyl p-tolyl

Vue d'ensemble

Description

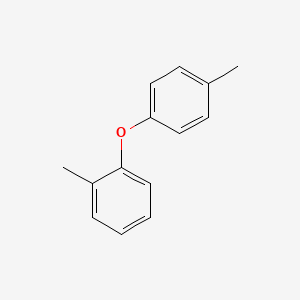

Ether, o-tolyl p-tolyl, is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. In this case, the compound consists of an o-tolyl group and a p-tolyl group bonded to the oxygen atom. Tolyl groups are derived from toluene and are commonly found in various chemical compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethers, including o-tolyl p-tolyl ether, can be achieved through several methods. One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For o-tolyl p-tolyl ether, the reaction would involve the use of o-tolyl alcohol and p-tolyl halide under basic conditions.

Industrial Production Methods

Industrial production of ethers often involves acid-catalyzed dehydration of alcohols. this method is more suitable for symmetrical ethers. For unsymmetrical ethers like o-tolyl p-tolyl ether, the Williamson ether synthesis remains a preferred method due to its versatility and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Ether, o-tolyl p-tolyl, can undergo various chemical reactions, including:

Oxidation: Ethers can be oxidized to form peroxides, which are often unstable and can decompose explosively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Major Products Formed

Oxidation: Formation of peroxides.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the tolyl groups.

Applications De Recherche Scientifique

Ether, o-tolyl p-tolyl is an organic compound belonging to the ether class, characterized by an oxygen atom connected to two alkyl or aryl groups; in this instance, an o-tolyl and a p-tolyl group bonded to an oxygen atom. This compound has applications in scientific research, including use as a ligand in catalysis, and as a building block in organic synthesis.

Scientific Research Applications

This compound, is a versatile compound with noted applications in organic synthesis, catalysis, and material science. Its unique structure, featuring both ortho and para tolyl groups, gives it distinct steric and electronic properties compared to its symmetrical counterparts, influencing its reactivity and application in various chemical processes.

Organic Synthesis

This compound serves as a starting material or intermediate in synthesizing complex organic molecules. The synthesis of ethers, including o-tolyl p-tolyl ether, can be achieved through the Williamson ether synthesis, involving the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an reaction. It can also be produced using phase transfer catalysis under microwave irradiation, providing a high-yield and efficient route.

Catalysis

The compound is employed as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In catalytic processes, this compound acts as a ligand, coordinating to the palladium center, stabilizing the catalytic species and facilitating the formation of carbon-carbon bonds.

Material Science

This compound is utilized in synthesizing chiral materials and organogelators.

Other applications

4-biphenylyl p-tolyl ether is useful as a sensitizer for use in heat-sensitive recording paper .

Potential interactions

Mécanisme D'action

The mechanism of action of ether, o-tolyl p-tolyl, in catalytic processes involves its role as a ligand. In palladium-catalyzed reactions, the ether coordinates to the palladium center, stabilizing the catalytic species and facilitating the formation of carbon-carbon bonds . The tolyl groups provide steric and electronic effects that influence the reactivity and selectivity of the catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

p-Tolyl ether: Similar structure but with both tolyl groups in the para position.

o-Tolyl ether: Similar structure but with both tolyl groups in the ortho position.

Uniqueness

Ether, o-tolyl p-tolyl, is unique due to the presence of both ortho and para tolyl groups, which can lead to distinct steric and electronic properties compared to its symmetrical counterparts. This uniqueness can influence its reactivity and applications in various chemical processes .

Activité Biologique

Overview

Ether, o-tolyl p-tolyl, also known by its CAS number 3402-72-0, is an organic compound characterized by its ether functional group and two tolyl groups. The compound has garnered interest in various scientific fields due to its potential biological activities. This article aims to detail the biological activity of this compound, supported by research findings, case studies, and relevant data.

- Chemical Formula : CHO

- Molecular Weight : 198.26 g/mol

- InChI Key : WJPVFWSONCRYGL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The ether linkage allows for flexibility in molecular conformation, which may enhance its interaction with enzymes and receptors in biological systems.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties against various pathogens. It may inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic processes.

- Anticancer Properties : Preliminary research indicates that this compound may possess anticancer activity. It could induce apoptosis in cancer cells or inhibit tumor growth by modulating signaling pathways involved in cell proliferation.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in experimental models. This activity may be linked to the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of inflammation markers |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial colony-forming units (CFUs) when treated with varying concentrations of the compound.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that this compound induced apoptosis at concentrations above 50 µM. Mechanistic studies indicated that the compound activated caspase pathways leading to programmed cell death.

Research Findings

Recent research has focused on the synthesis and characterization of this compound derivatives to enhance its biological activity. Modifications to the tolyl groups have been explored to improve solubility and bioavailability while maintaining or enhancing efficacy against target pathogens or cancer cells.

Propriétés

IUPAC Name |

1-methyl-2-(4-methylphenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-7-9-13(10-8-11)15-14-6-4-3-5-12(14)2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPVFWSONCRYGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187630 | |

| Record name | Benzene, 1-methyl-2-(4-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3402-72-0 | |

| Record name | Benzene, 1-methyl-2-(4-methylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003402720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-2-(4-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.